(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide: is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromoaniline, 2-methoxyethylamine, and 6-nitrobenzo[d]thiazole. The synthetic route may involve the following steps:
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-bromoaniline with a suitable sulfur source to form the benzothiazole core.
Nitration: The benzothiazole core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Substitution Reaction: The nitrobenzothiazole is then reacted with 2-methoxyethylamine to introduce the 2-methoxyethyl group.
Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and the benzothiazole core are crucial for its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as an antimicrobial agent.
Comparison:
Uniqueness: (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Applications: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S/c1-25-9-8-20-14-7-6-11(21(23)24)10-15(14)26-17(20)19-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNGRYTVRJMGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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